![molecular formula C13H10ClN3O2 B1448763 Ethyl 4-Chloropyrimido[5,4-B]Indolizine-5-Carboxylate CAS No. 1422344-16-8](/img/structure/B1448763.png)
Ethyl 4-Chloropyrimido[5,4-B]Indolizine-5-Carboxylate
説明
Ethyl 4-Chloropyrimido[5,4-B]Indolizine-5-Carboxylate is a chemical compound with the molecular formula C13H10ClN3O2 . It has a molecular weight of 275.69 .
Molecular Structure Analysis
The molecular structure of Ethyl 4-Chloropyrimido[5,4-B]Indolizine-5-Carboxylate consists of a pyrrole-type five-membered ring and a pyridine-type six-membered ring . The compound also contains an ethyl ester group and a chlorine atom .Physical And Chemical Properties Analysis
Ethyl 4-Chloropyrimido[5,4-B]Indolizine-5-Carboxylate is a compound with a molecular weight of 275.69 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.科学的研究の応用
Synthesis and Structural Analysis
Synthesis of Pyrimido[5,4-a]indolizines Ethyl 4-Chloropyrimido[5,4-B]Indolizine-5-Carboxylate and its derivatives are primarily synthesized through the reaction of 2-aminoindolizine-1-carbonitrile or ethyl 2-aminoindolizine-1-carboxylate with various electrophilic reagents. This process is fundamental in producing new pyrimido[5,4-a]indolizines, whose structures are confirmed through elemental analysis and spectral methods like IR, 1H NMR, and mass spectra. These compounds also undergo preliminary antimicrobial screening, indicating potential applications in microbial resistance studies (El-Salam, 2000), (El-Salam, 2000).
Chemical Properties and Reactions
Reactions of Pyrimido[5,4-e]-1,3-thiazine and Pyrimido[4,5-d]pyrimidine Derivatives Ethyl 4-chloropyrimido[5,4-B]Indolizine-5-Carboxylate is involved in reactions with differently substituted thioureas to produce new derivatives of 2,3-dihydro-7-methylpyrimido-[5,4-e]-1,3-thiazine and 7-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine. Spectral analysis and chemical transformations confirm the structure of these compounds. Some of these derivatives exhibit significant pharmacological activities like analgesic, antiinflammatory, and immunosuppressive activities (Malinka, Zawisza, & Zajac, 1989).
Synthesis of 4-oxo-3,4-dihydro- and 2,4-dioxo-1,2,3,4-tetrahydropyrimido[5,4-b]indoles Ethyl 4-Chloropyrimido[5,4-B]Indolizine-5-Carboxylate is crucial in the condensation of N-(2-ethoxycarbonylindol-3-yl)-N′,N′-dialkylamidines to produce a series of 4-oxopyrimido[5,4-b]indoles. These are then converted into various derivatives, showing the chemical versatility and reactivity of this compound. The synthesized 2,4-dioxopyrimido[5,4-b]indoles are obtained through sequential reactions, emphasizing the compound's role in the synthesis of complex heterocyclic structures (Simakov, Velezheva, Dvorkin, & Suvarov, 1985).
Molecular Interactions and Conformational Studies
Through-Space Interaction of 3-Benzylthiothieno[3,4-b]indolizine Derivatives Some derivatives of ethyl 1-benzoyl-3-[(un)substituted benzylthio]thieno[3,4-b]indolizine-9-carboxylates were synthesized, and their conformations investigated. These compounds, in the solid state and chloroform solution, exhibit stacked structures, indicating intriguing molecular interactions and potential applications in material science or molecular engineering (Kakehi et al., 2002).
特性
IUPAC Name |
ethyl 4-chloropyrimido[5,4-b]indolizine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c1-2-19-13(18)9-8-5-3-4-6-17(8)12-10(9)11(14)15-7-16-12/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWRZVOGQXDAFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



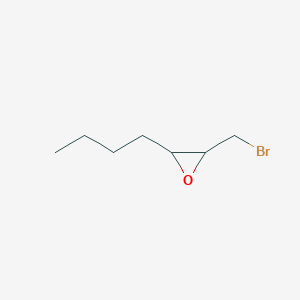
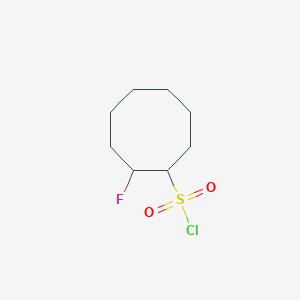
![2,2,2-trifluoroethyl N-[4-(1,2,4-oxadiazol-3-yl)phenyl]carbamate](/img/structure/B1448684.png)



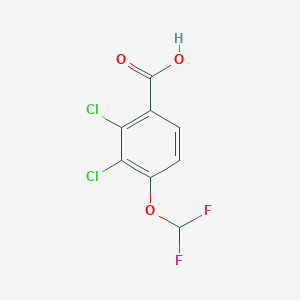
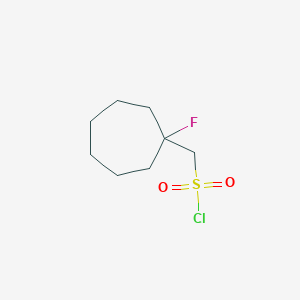
![1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B1448694.png)
![[2,5-Difluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1448697.png)


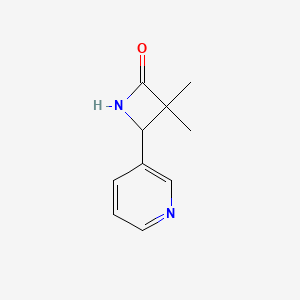
![1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1448703.png)